
2-(4-Chloro-3-methoxyphenyl)acetonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile and related compounds involves several key steps, including halogenation, methoxylation, and the introduction of the acetonitrile group. For example, Kumar and Balachandran (2006) reported the kinetics of elimination reactions of chlorinated and methoxylated phenyl ethanes in acetonitrile, highlighting the influence of electron-donating groups and the stability of intermediates in such processes (Kumar & Balachandran, 2006). Additionally, Wu et al. (2014) developed a concise synthesis of hydroxyphenyl acetonitriles, demonstrating the utility of o-quinone methides, which could be relevant for the synthesis of chloro-methoxyphenyl derivatives (Wu et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-3-methoxyphenyl)acetonitrile has been analyzed through various spectroscopic and crystallographic methods. Ladraa et al. (2009) investigated the diastereoisomers of a structurally related compound, providing insights into the molecular geometry and interactions within the crystal structure, which can be applied to understand the structural aspects of 2-(4-Chloro-3-methoxyphenyl)acetonitrile (Ladraa et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of 2-(4-Chloro-3-methoxyphenyl)acetonitrile includes its participation in nucleophilic substitutions, eliminations, and addition reactions. The presence of both the chloro and methoxy groups influences its reactivity patterns. For instance, the study by Pan, Zhang, and Zhu (2015) on the radical cyanomethylation/arylation of arylacrylamides provides insight into the types of chemical transformations that can be applied to or expected from compounds like 2-(4-Chloro-3-methoxyphenyl)acetonitrile (Pan, Zhang, & Zhu, 2015).
Physical Properties Analysis
The physical properties of 2-(4-Chloro-3-methoxyphenyl)acetonitrile, such as solubility, melting point, and boiling point, are crucial for its handling and application in various reactions. These properties are influenced by the compound's molecular structure and intermolecular forces. Although specific studies on this compound's physical properties were not identified, general principles of organic chemistry suggest that its chloro and methoxy substituents would affect its polarity and thus its solubility in organic solvents.
Chemical Properties Analysis
The chemical properties of 2-(4-Chloro-3-methoxyphenyl)acetonitrile, including its acidity, basicity, and reactivity towards various reagents, are shaped by the electron-donating methoxy group and the electron-withdrawing chloro and nitrile groups. This combination of functional groups makes it a versatile intermediate in organic synthesis. The work by Tsuge et al. (1987) on the synthesis and properties of related nitrile compounds highlights the potential reactivity and applications of 2-(4-Chloro-3-methoxyphenyl)acetonitrile in synthesizing heterocyclic compounds and other organic frameworks (Tsuge et al., 1987).
Aplicaciones Científicas De Investigación
Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .
Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . This review mainly discusses the research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .
Acetonitrile as a small polar molecule and has a high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions . The bond dissociation energy D (H-CH2CN) equals 4.03 ± 0.09 eV, and D (CH3-CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .
-
4-Methoxyphenylacetonitrile : This compound has been isolated from the sponge Psammaplysilla purpurea. It was used as a starting reagent in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione .
-
(2-Chloro-4-methoxyphenyl)acetonitrile : While specific applications were not mentioned, this compound could potentially be used in organic synthesis given its structural similarity to 2-(4-Chloro-3-methoxyphenyl)acetonitrile.
-
4-Methoxyphenylacetonitrile : This compound has been isolated from the sponge Psammaplysilla purpurea. It was used as a starting reagent in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione .
-
(2-Chloro-4-methoxyphenyl)acetonitrile : While specific applications were not mentioned, this compound could potentially be used in organic synthesis given its structural similarity to 2-(4-Chloro-3-methoxyphenyl)acetonitrile.
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-chloro-3-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSGKJSNVLAMGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607460 | |
| Record name | (4-Chloro-3-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methoxyphenyl)acetonitrile | |
CAS RN |
13726-21-1 | |
| Record name | 4-Chloro-3-methoxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

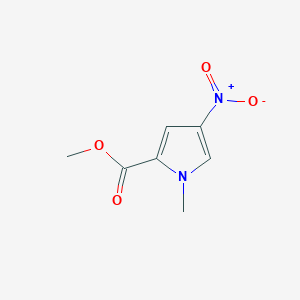
![1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B76281.png)
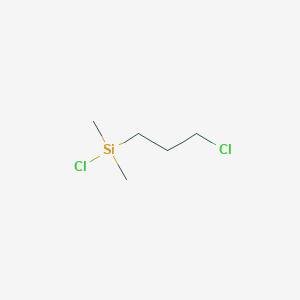
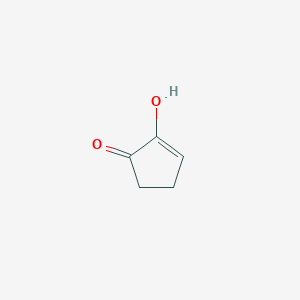

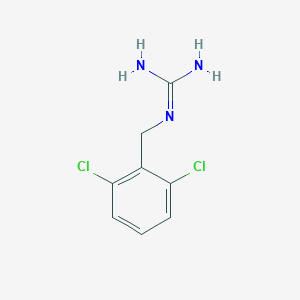
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)

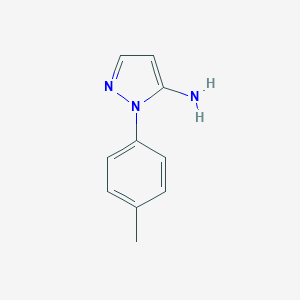



![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)
